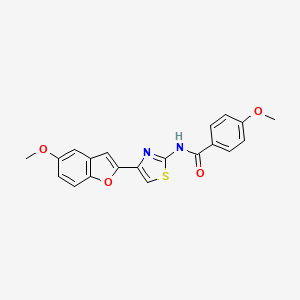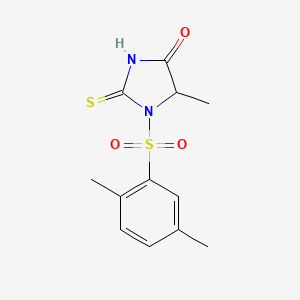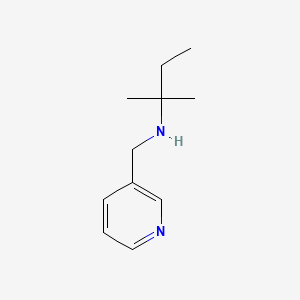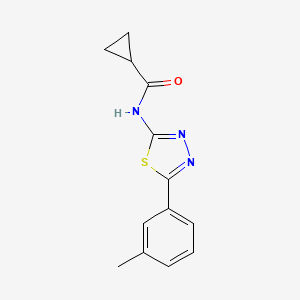![molecular formula C26H22N2OS2 B2756472 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-60-9](/img/no-structure.png)
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of quinazoline derivatives. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, quinazoline derivatives are often synthesized using efficient starting materials and various chemical reactions . The synthesis of similar compounds often involves the use of heterocyclic moieties .Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . It also appears to contain a thiazole ring and a tolyl group, which is a functional group related to toluene .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Potential
A study highlighted the synthesis and exploration of antimicrobial and antioxidant potentials of newly synthesized quinazoline-4(3H)-ones derivatives. These compounds showed potent inhibitory action against tested bacterial strains and manifested profound antioxidant potential in DPPH assay methods, indicating their promising applications in combating microbial infections and oxidative stress-related conditions (Kumar et al., 2011).
Synthesis for Large-scale Production
Another study described a simple, eco-friendly, and economically affordable protocol for the synthesis of quinazoline-5-one derivatives using zinc ferrite nanocatalyst, emphasizing the scalable production aspect of such compounds. This process not only yields high-quality compounds but also contributes to green chemistry practices by minimizing environmental impact (Rao et al., 2021).
Structural Characterization and Potential Applications
Spectral characterization of novel quinazoline derivatives has been conducted, revealing some compounds with promising anti-inflammatory activity. This suggests the potential therapeutic use of these compounds in treating inflammation-related disorders, providing a foundation for further pharmacological studies (Mahmoud et al., 2013).
Antineoplastic Properties
Research into thiazolidinones as antimicrobial agents extended into exploring their antineoplastic properties, indicating a potential avenue for cancer treatment. This underlines the diverse therapeutic applications of thiazolidinone and quinazolinone derivatives, from antimicrobial to anticancer activities (Markosyan et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-amino-4-(2,5-dimethylbenzyl)thiazole with o-toluidine followed by cyclization with 2-chloro-3-formylquinazolin-4(3H)-one and subsequent oxidation of the thioether to form the desired product.", "Starting Materials": [ "2-amino-4-(2,5-dimethylbenzyl)thiazole", "o-toluidine", "2-chloro-3-formylquinazolin-4(3H)-one", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2,5-dimethylbenzyl)thiazole with o-toluidine in the presence of a suitable condensing agent to form 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)thiazolidin-2-one.", "Step 2: Cyclization of 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)thiazolidin-2-one with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable cyclizing agent to form 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one.", "Step 3: Oxidation of the thioether in 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one to form the desired product." ] } | |
Numéro CAS |
872197-60-9 |
Nom du produit |
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Formule moléculaire |
C26H22N2OS2 |
Poids moléculaire |
442.6 |
Nom IUPAC |
4-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C26H22N2OS2/c1-16-12-13-17(2)19(14-16)15-27-24-23(20-9-5-4-8-18(20)3)31-26(30)28(24)22-11-7-6-10-21(22)25(27)29/h4-14H,15H2,1-3H3 |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)



![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)



![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)
![2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2756411.png)